2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol
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Overview
Description
2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- Efficient Synthesis of PPARpan Agonists : A study outlines the synthesis of a potent PPARpan agonist, emphasizing a seven-step process that includes regioselective carbon-sulfur bond formation and an efficient method of introducing an isobutyric acid fragment. This process demonstrates the compound's relevance in synthesizing PPAR agonists, which are significant in metabolic disease research (Guo et al., 2006).
Biological and Pharmaceutical Research
Antimicrobial Activities : Research on 1,2,4-Triazole derivatives, including piperazine and furanyl groups, has shown that these compounds possess antimicrobial properties. The synthesis of novel derivatives and their testing against various microorganisms highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antidepressant and Antianxiety Properties : A study on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has shown significant antidepressant and antianxiety activities in behavioral tests on mice. This indicates the potential application of similar compounds in the development of new treatments for depression and anxiety (Kumar et al., 2017).
Material Science and Chemistry
- Synthesis and Characterization of Complexes : Heteroleptic platinum(II) dithiocarbamates with piperazine and furanyl groups have been synthesized and characterized, revealing their high potency against cancer cell lines. These findings suggest potential applications in the development of anticancer drugs and highlight the compound's relevance in medicinal chemistry research (Amir et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have shown affinity towards alpha1-adrenergic receptors . These compounds may bind to these receptors, leading to a series of biochemical reactions.
Biochemical Pathways
The alpha1-adrenergic receptors, which similar compounds target, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that this compound may influence these pathways.
Pharmacokinetics
Similar compounds have been evaluated for their adme properties through in silico docking and molecular dynamics simulations .
Result of Action
Similar compounds have shown cytotoxic activity against certain cancer cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
furan-2-yl-[4-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-30-18-6-3-2-5-15(18)17(27)14-26-13-16(22-23-26)20(28)24-8-10-25(11-9-24)21(29)19-7-4-12-31-19/h2-7,12-13,17,27H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFSBIYNSWCYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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